1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid
Overview
Description
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid consists of a isoquinoline ring, which is a benzene ring fused to a pyridine ring. The molecule has a chlorine atom (Cl) at the 1-position, a hydroxy group (OH) at the 4-position, and a carboxylic acid group (COOH) at the 3-position .Physical And Chemical Properties Analysis
The predicted melting point of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is 165.33°C, and the predicted boiling point is approximately 511.0°C at 760 mmHg . The predicted density is approximately 1.6 g/cm3, and the predicted refractive index is 1.73 .Scientific Research Applications
Mass Spectrometric Studies
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid has been a subject of interest in mass spectrometric studies. For example, it was involved in the study of bisubstituted isoquinolines, which are potential prolylhydroxylase inhibitor drug candidates. Mass spectrometric analysis showed a favored formation of carboxylic acids after collisional activation in these compounds (Thevis et al., 2008).
Synthesis and Chemical Reactions
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid is also significant in synthetic chemistry. For instance, it has been used in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue (Verschueren et al., 1992). Additionally, it has been involved in the synthesis of various other derivatives, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating its versatility in chemical reactions (Ukrainets et al., 2005).
Antioxidant Properties
Research on related compounds, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, has indicated potential antioxidant properties. These findings suggest a possible area of exploration for 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid in studying antioxidative effects (Kawashima et al., 1979).
Medical Applications
While directly related medical applications of 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid were not found, its structural analogs and derivatives have been studied for their potential in medical science. For example, the study of isoquinoline-3-carboxamides revealed information useful for drug candidates for anemic disorders (Beuck et al., 2009).
Safety And Hazards
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . Personal protective equipment, including face protection, is recommended when handling this compound .
properties
IUPAC Name |
1-chloro-4-hydroxyisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-6-4-2-1-3-5(6)8(13)7(12-9)10(14)15/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWMAIKNSCFJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452182 | |
Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid | |
CAS RN |
223388-21-4 | |
Record name | 1-Chloro-4-hydroxy-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223388-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-CHLORO-4-HYDROXYISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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